N-Cyclopropylpyrrolidine-3-sulfonamide
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Overview
Description
N-Cyclopropylpyrrolidine-3-sulfonamide is a chemical compound with the molecular formula C7H14N2O2S. It is a sulfonamide derivative, which means it contains a sulfonamide functional group (-SO2NH2). Sulfonamides are known for their wide range of biological activities, including antibacterial, antifungal, and antiviral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopropylpyrrolidine-3-sulfonamide typically involves the oxidative coupling of thiols and amines. This method is highly efficient and environmentally friendly as it does not require additional pre-functionalization and de-functionalization steps . The reaction conditions usually involve the use of an oxidizing agent such as hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl) in the presence of a base like sodium hydroxide (NaOH).
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the overall efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-Cyclopropylpyrrolidine-3-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form amines.
Substitution: The sulfonamide group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve the use of nucleophiles like amines or alcohols under basic conditions.
Major Products
The major products formed from these reactions include sulfonic acids, amines, and substituted sulfonamides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-Cyclopropylpyrrolidine-3-sulfonamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of N-Cyclopropylpyrrolidine-3-sulfonamide involves its interaction with specific molecular targets. Sulfonamides are known to inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to a decrease in the production of folic acid, which is essential for bacterial growth and replication .
Comparison with Similar Compounds
Similar Compounds
Sulfonamides: Other sulfonamide derivatives include sulfamethoxazole and sulfadiazine.
Sulfonimidates: These compounds have a similar sulfur-containing functional group and are used in various chemical reactions.
Uniqueness
N-Cyclopropylpyrrolidine-3-sulfonamide is unique due to its cyclopropyl and pyrrolidine moieties, which confer specific chemical and biological properties. These structural features make it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C7H14N2O2S |
---|---|
Molecular Weight |
190.27 g/mol |
IUPAC Name |
N-cyclopropylpyrrolidine-3-sulfonamide |
InChI |
InChI=1S/C7H14N2O2S/c10-12(11,9-6-1-2-6)7-3-4-8-5-7/h6-9H,1-5H2 |
InChI Key |
VXDAZCWCIBGNTD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NS(=O)(=O)C2CCNC2 |
Origin of Product |
United States |
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